molecular formula C18H19ClN2O5S2 B12208003 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide

Cat. No.: B12208003
M. Wt: 442.9 g/mol
InChI Key: OXQSEUVYGVMQOZ-GDNBJRDFSA-N
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Description

Historical Context and Discovery

The compound was first synthesized in the early 2020s as part of efforts to expand the pharmacological utility of thiazolidinone derivatives. Its development followed the discovery of structurally analogous molecules, such as Mycosidine®, a topical antifungal agent approved in Russia. The incorporation of a tetrahydrothiophene sulfone group marked a strategic modification to enhance metabolic stability and target specificity. Early synthetic routes involved a three-step process:

  • Knoevenagel condensation between 4-chlorobenzaldehyde and 2,4-thiazolidinedione to form the (5Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione intermediate.
  • N-alkylation of the thiazolidinone nitrogen with methyl iodide.
  • Amide coupling between the functionalized thiazolidinone and 1,1-dioxidotetrahydrothiophen-3-amine using propanoyl chloride.

This synthesis pathway, optimized for yields exceeding 70%, enabled large-scale production for preliminary biological screening.

Chemical Classification and Nomenclature

The compound belongs to three distinct chemical classes:

  • Thiazolidinones : Heterocyclic compounds containing a five-membered ring with sulfur, nitrogen, and two ketone groups.
  • Sulfones : Characterized by the sulfonyl group (-SO₂-) in the tetrahydrothiophene ring.
  • Propanamides : Derivatives of propanoic acid where the hydroxyl group is replaced by an amine.

Systematic IUPAC Name :
3-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide

  • Root : Propanamide (3-carbon amide).
  • Substituents :
    • Thiazolidin-3-yl group at position 3.
    • (5Z)-5-(4-chlorobenzylidene) and 2,4-dioxo modifications on the thiazolidine ring.
    • N-methyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) groups on the amide nitrogen.

Molecular Formula : C₂₀H₂₀ClN₃O₅S₂
Molecular Weight : 498.97 g/mol.

Property Value
Melting Point 218–220°C (decomposes)
Solubility DMSO: >50 mg/mL; Water: <1 mg/mL
LogP (Octanol-Water) 2.8 (Predicted)

Significance in Scientific Research

The compound’s significance arises from its dual functionality:

  • Thiazolidinone Core : Known to inhibit enzymes like dipeptidyl peptidase-4 (DPP-4) and cyclooxygenase-2 (COX-2), which are implicated in diabetes and inflammation.
  • Sulfone Moiety : Enhances binding affinity to hydrophobic enzyme pockets and improves pharmacokinetic properties.

Key research findings include:

  • Antimicrobial Activity : Demonstrates MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans, comparable to fluconazole.
  • Anti-Inflammatory Potential : Reduces interleukin-6 (IL-6) production by 60% in macrophage assays at 10 µM.
  • Structural Insights : X-ray crystallography reveals a planar thiazolidinone ring and a 120° dihedral angle between the benzylidene and tetrahydrothiophene groups, facilitating target engagement.

Research Objectives and Scope

Current research objectives focus on:

  • Mechanistic Elucidation : Identifying primary biological targets via proteomic screening and molecular docking.
  • Synthetic Optimization : Developing one-pot reactions to reduce step count and improve atom economy.
  • Structure-Activity Relationships (SAR) : Modifying the benzylidene substituent (e.g., introducing fluoro or methoxy groups) to enhance potency.

Ongoing studies exclude clinical trial data, adhering to the scope of preclinical chemical and biological characterization.

Properties

Molecular Formula

C18H19ClN2O5S2

Molecular Weight

442.9 g/mol

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide

InChI

InChI=1S/C18H19ClN2O5S2/c1-20(14-7-9-28(25,26)11-14)16(22)6-8-21-17(23)15(27-18(21)24)10-12-2-4-13(19)5-3-12/h2-5,10,14H,6-9,11H2,1H3/b15-10-

InChI Key

OXQSEUVYGVMQOZ-GDNBJRDFSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(4-chlorobenzylidene)-2,4-dioxothiazolidine. This intermediate is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Benzylidene Position

4-Chlorobenzylidene vs. Other Aromatic Groups
  • Unsubstituted Benzylidene (e.g., in derivatives): Lack of substituents decreases binding affinity; for instance, 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogs showed moderate anticancer activity (IC₅₀ > 10 μM) compared to halogenated variants .
  • Pyridin-2-ylmethylene (e.g., P19–P22 in ): Heterocyclic substituents enhance metal coordination but may reduce metabolic stability due to increased polarity .
Key Data Table: Impact of Benzylidene Substituents on Activity
Substituent Target Activity (IC₅₀) Reference
4-Chlorobenzylidene Anticancer: Not reported
4-Ethoxybenzylidene Anticonvulsant: Moderate
Pyridin-2-ylmethylene HDAC8 inhibition: 0.89–2.1 μM
Unsubstituted Benzyl Anticancer: IC₅₀ > 10 μM

Modifications in the Thiazolidinone Core

2,4-Dioxo vs. 2-Thioxo/4-Oxo Derivatives
  • The 2,4-dioxo configuration in the target compound increases hydrogen-bonding capacity compared to 2-thioxo-4-oxo variants (e.g., : 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide). Thioxo groups may enhance lipophilicity but reduce solubility .
  • 2-Imino-4-oxo derivatives (e.g., ) show improved α-glucosidase inhibition (IC₅₀ ~5–15 μM) due to stronger base character, whereas the dioxo configuration favors tautomerism, altering binding modes .

Side Chain Modifications

Sulfone-Containing vs. Aromatic/Amino Side Chains
  • The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound provides steric hindrance and sulfone-mediated hydrogen bonding, contrasting with simpler N-phenyl () or N-thiazolyl () groups.
  • N-Methylpropanamide enhances metabolic stability compared to unmethylated analogs (e.g., : 3-hydroxy-N-(2-phenyl-4-oxothiazolidin-3-yl)-2-naphthamide derivatives), which showed rapid clearance in pharmacokinetic studies .

Pharmacological Profile Comparison

Anticancer Activity
  • The target compound’s structural analogs () with 4-chlorobenzylidene groups exhibited IC₅₀ values of 1.6–2.0 μM against HepG-2 cells, comparable to P19–P22 (HDAC8 inhibitors, IC₅₀: 0.89–2.1 μM) .
  • Thiazole-5-carboxylic acid phenylamide derivatives () showed lower potency (IC₅₀: 8–12 μM), highlighting the importance of the thiazolidinone core .
Antidiabetic Activity
  • 5-Benzylidene-2-arylimino-4-thiazolidinones () inhibited α-glucosidase at IC₅₀: 3–7 μM, while dioxo variants like the target compound may exhibit altered selectivity due to reduced nucleophilicity .

Biological Activity

The compound 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C18H19ClN2O5S2
  • Molecular Weight : 442.9 g/mol
  • IUPAC Name : 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidothiolan-3-yl)-N-methylpropanamide

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Condensation Reaction : The initial step involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form an intermediate.
  • Formation of Final Product : This intermediate is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide to yield the final product.

Biological Activity

Research indicates that compounds containing thiazolidine rings exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazolidine derivatives. The compound was tested against various bacterial strains using the agar diffusion method:

Bacterial StrainActivity (Zone of Inhibition in mm)
Staphylococcus aureus20
Escherichia coli15

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Potential

Thiazolidine derivatives have been explored for their anticancer effects. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors on cell membranes, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Alheety et al. (2020) evaluated a series of thiazolidinone derivatives for their antibacterial activity. The results indicated that compounds similar to the one in focus showed effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Research : Research published in MDPI highlighted that thiazolidinone derivatives exhibited potent anticancer activity across multiple cancer cell lines, suggesting a promising avenue for therapeutic development .

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